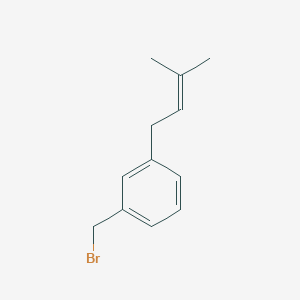

3-(3-Methyl-2-butenyl)benzyl bromide

Description

3-(3-Methyl-2-butenyl)benzyl bromide is a benzyl bromide derivative substituted with a prenyl (3-methyl-2-butenyl) group at the meta position. This compound is primarily utilized in organic synthesis, particularly in the preparation of hydroxyacetophenone derivatives. It is synthesized via the reaction of benzyl bromide with 3-prenylresacetophenone in the presence of potassium carbonate in refluxing acetone, yielding a product with a melting point of 70–71°C . The molecular formula is C₂₀H₂₂O₄, and its structure enables participation in electrophilic substitution and coupling reactions, making it valuable in pharmaceutical and materials research .

Properties

Molecular Formula |

C12H15Br |

|---|---|

Molecular Weight |

239.15 g/mol |

IUPAC Name |

1-(bromomethyl)-3-(3-methylbut-2-enyl)benzene |

InChI |

InChI=1S/C12H15Br/c1-10(2)6-7-11-4-3-5-12(8-11)9-13/h3-6,8H,7,9H2,1-2H3 |

InChI Key |

QSTLGTRKSGCCMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=CC(=CC=C1)CBr)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Benzyl Bromide Derivatives

The reactivity, applications, and physicochemical properties of 3-(3-methyl-2-butenyl)benzyl bromide can be contextualized by comparing it with structurally related benzyl bromide derivatives. Below is a detailed analysis:

Structural and Functional Group Comparison

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| This compound | 3-Methyl-2-butenyl | C₂₀H₂₂O₄Br | 406.29* | Bulky aliphatic substituent; enhances lipophilicity |

| 3-(Pentafluorosulfur)benzyl bromide | Pentafluorosulfanyl (SF₅) | C₇H₆BrF₅S | 297.08 | Strong electron-withdrawing SF₅ group; high stability |

| 4-(Trifluoromethoxy)benzyl bromide | Trifluoromethoxy (OCF₃) | C₈H₆BrF₃O | 261.03 | Electron-withdrawing OCF₃; improves metabolic resistance |

| 3-Chlorobenzyl bromide | Chlorine (Cl) | C₇H₆BrCl | 205.48 | Moderate electron-withdrawing effect; versatile in SN2 reactions |

| Benzyl bromide (parent compound) | None | C₇H₇Br | 171.03 | Simple benzyl halide; high reactivity but significant toxicity |

Note: Molecular weight calculated based on structural data from and .

Physicochemical Properties

- Lipophilicity : The 3-methyl-2-butenyl substituent increases lipophilicity (logP ~3.5), favoring membrane permeability in bioactive molecules. In contrast, SF₅ and OCF₃ derivatives exhibit higher polarity due to electronegative substituents .

- Thermal Stability : SF₅-substituted benzyl bromides demonstrate superior thermal stability (decomposition >200°C) compared to the prenyl derivative (decomposition ~150°C) .

- Solubility : The parent benzyl bromide is sparingly soluble in water (0.1 g/L), whereas 3-(trifluoromethoxy)benzyl bromide shows even lower aqueous solubility due to hydrophobic fluorinated groups .

Key Research Findings

- Prenyl Group Utility : The 3-methyl-2-butenyl group in this compound enhances steric bulk, improving selectivity in palladium-catalyzed couplings compared to smaller substituents like chlorine .

- Electron-Withdrawing Effects : SF₅ and OCF₃ derivatives exhibit reduced electrophilicity at the benzylic carbon, slowing SN2 reactions but improving stability under acidic conditions .

- Biological Activity: Prenyl-containing analogs show promise as anti-melanoma agents, whereas SF₅ derivatives are explored for antiviral activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.